Dexpramipexole

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Dexpramipexole tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en el estudio de rutas sintéticas y mecanismos de reacción.

Medicina: Inicialmente desarrollado para la ELA, ahora se está explorando para el tratamiento de trastornos asociados a eosinófilos, como el asma eosinofílica y los síndromes de hipereosinofilia

Industria: Se estudian sus métodos de síntesis y producción para posibles aplicaciones de fabricación a gran escala.

Mecanismo De Acción

El mecanismo de acción exacto de dexpramipexole no se comprende completamente. Se cree que ejerce sus efectos inhibiendo la maduración de los eosinófilos en la médula ósea. Esto conduce a una reducción de los recuentos de eosinófilos en sangre y tejidos, lo que puede aliviar los síntomas en los trastornos asociados a eosinófilos . Además, se ha demostrado que this compound mejora la función mitocondrial, lo que puede contribuir a sus efectos terapéuticos .

Compuestos similares:

Pramipexole: Un agonista de la dopamina que se utiliza en el tratamiento de la enfermedad de Parkinson y el síndrome de piernas inquietas.

Riluzole: Otro derivado del benzotiazol que se utiliza en el tratamiento de la ELA.

Comparación:

Pramipexole frente a this compound: Si bien pramipexole actúa principalmente sobre los receptores de dopamina, la acción única de this compound sobre los eosinófilos lo diferencia.

Riluzole frente a this compound: Ambos compuestos comparten una estructura de benzotiazol, pero el uso principal de riluzole es en neuroprotección, mientras que this compound se está explorando por sus efectos sobre los eosinófilos.

Análisis Bioquímico

Biochemical Properties

Dexpramipexole plays a significant role in biochemical reactions by interacting with various biomolecules. It has been observed to lower blood and tissue eosinophils, which are pro-inflammatory white blood cells . The compound interacts with eosinophil precursors in the bone marrow, inhibiting their maturation . This interaction is crucial in reducing eosinophil-related inflammation and tissue damage.

Cellular Effects

This compound affects various cell types and cellular processes. It significantly reduces eosinophil counts in the blood and tissues, which is beneficial in conditions like eosinophilic asthma and hypereosinophilic syndromes . The compound influences cell signaling pathways by depleting eosinophils, thereby reducing inflammation and improving lung function . Additionally, this compound enhances mitochondrial function, which can lead to increased cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting the maturation of eosinophils in the bone marrow . This inhibition is achieved through interactions with eosinophil precursors, preventing their development into mature eosinophils . The compound also enhances mitochondrial function, which contributes to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound develop over time. The reduction in eosinophil counts becomes significant after one month of treatment and reaches its maximum effect after three to four months . The effects remain constant throughout the treatment period and partially recover to baseline levels upon drug withdrawal . This compound is stable and well-tolerated in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound demonstrated dose-dependent eosinophil lowering . Higher doses resulted in more significant reductions in eosinophil counts, while lower doses had a milder effect . The compound was well-tolerated at various dosages, with no significant toxic or adverse effects observed .

Metabolic Pathways

This compound is involved in metabolic pathways that enhance mitochondrial function . It interacts with enzymes and cofactors that regulate mitochondrial bioenergetics, leading to improved cell survival and function . The compound’s effects on metabolic flux and metabolite levels contribute to its therapeutic potential in neurodegenerative diseases .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a low molecular weight, water-soluble small molecule with linear pharmacokinetics . The compound is primarily excreted through the kidneys, and its distribution is influenced by renal function . In patients with impaired renal function, this compound’s area under the curve (AUC) increases with the severity of renal impairment .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it enhances mitochondrial function . This localization is crucial for its neuroprotective effects, as it helps improve mitochondrial bioenergetics and cell survival . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Dexpramipexole se puede sintetizar mediante un método quimioenzimático. El proceso implica la preparación de (S)- y ®-N-(6-hidroxi-4,5,6,7-tetrahidrobenzo[d]tiazol-2-il)acetamida, que son intermediarios clave. Estos intermediarios se obtienen en un alto exceso enantiomérico a través de transesterificaciones irreversibles catalizadas por la lipasa tipo A de Candida antarctica .

Métodos de producción industrial: La producción industrial de this compound implica la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. El proceso suele incluir pasos como la cristalización y la purificación para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de reacciones: Dexpramipexole experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos amino presentes en el compuesto.

Reducción: Las reacciones de reducción se pueden utilizar para convertir cualquier forma oxidada de vuelta a su estado original.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos amino o benzotiazol.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las condiciones varían dependiendo del sustituyente que se está introduciendo, pero a menudo implican catalizadores y disolventes específicos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la sustitución puede introducir diferentes grupos funcionales en el anillo benzotiazol .

Comparación Con Compuestos Similares

Pramipexole: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

Riluzole: Another benzothiazole derivative used in the treatment of ALS.

Comparison:

Pramipexole vs. Dexpramipexole: While pramipexole primarily acts on dopamine receptors, this compound’s unique action on eosinophils sets it apart.

Riluzole vs. This compound: Both compounds share a benzothiazole structure, but riluzole’s primary use is in neuroprotection, whereas this compound is being explored for its effects on eosinophils.

Propiedades

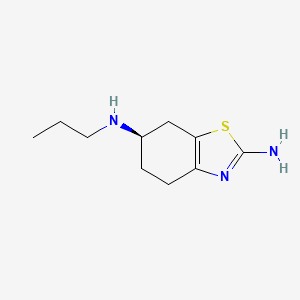

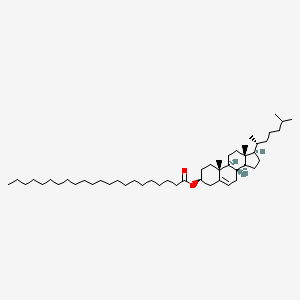

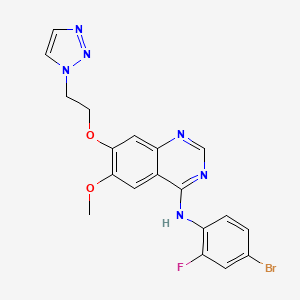

IUPAC Name |

(6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASDKYOPVNHBLU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@@H]1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146624 | |

| Record name | Dexpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104632-28-2 | |

| Record name | Dexpramipexole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104632-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexpramipexole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexpramipexole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15130 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexpramipexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXPRAMIPEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI638GUS96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Dexpramipexole?

A1: While the exact mechanism of action of this compound is still under investigation, preliminary data suggest that it may affect eosinophil maturation in the bone marrow. [] In addition, this compound has been shown to bind to the F1Fo ATP synthase, potentially increasing mitochondrial ATP production and acting as a mitochondrial protectant. []

Q2: How does this compound's effect on eosinophils differ between responders and non-responders?

A2: In a study on hypereosinophilic syndromes (HES), bone marrow biopsies of responders after 12 weeks of this compound treatment showed a selective absence of mature eosinophils. This effect was not observed in non-responders. [] Additionally, responders exhibited decreased eosinophil expression of Siglec 8, an inhibitory receptor expressed only on mature eosinophils. []

Q3: Does this compound affect other cell lineages besides eosinophils?

A3: Bone marrow biopsies from responders in a HES study indicated that other cell lineages remained unchanged despite the observed decrease in mature eosinophils and basophils. []

Q4: Does this compound affect ATP levels in neurons?

A4: Research suggests that this compound may indirectly increase ATP levels in neurons. Studies using an ATP FRET biosensor in cultured DRG neurons expressing the NaV1.7 I228M mutation showed that this compound treatment increased neurite length. [] While not directly measured in this study, this observation suggests potential improvements in neuronal bioenergetics, which could be linked to increased ATP levels.

Q5: What is the molecular formula and weight of this compound?

A5: this compound's molecular formula is C13H21N3S • 2HCl • H2O (as dihydrochloride monohydrate). Its molecular weight is 342.3 g/mol (free base). [, , ]

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data is not extensively detailed within the provided research, techniques like chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for its characterization and quantification in biological samples. []

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research doesn't indicate this compound possessing inherent catalytic properties. Its activity primarily revolves around biological interactions rather than direct participation in chemical reactions as a catalyst.

Q8: Have computational methods been used in the study of this compound?

A8: While not extensively detailed in the provided abstracts, computational methods like molecular docking could have been employed to understand this compound's interactions with its targets, such as the F1Fo ATP synthase [] and the Nav1.8 sodium channel. []

Q9: How does the structure of this compound relate to its activity?

A9: this compound is the R(+) enantiomer of Pramipexole. While both enantiomers share a benzothiazole core structure, this compound exhibits significantly lower affinity for dopamine receptors compared to Pramipexole, leading to a more favorable safety profile with fewer dopaminergic side effects. [, ] This difference highlights the crucial role of stereochemistry in determining biological activity and highlights the importance of enantiomeric purity in this compound drug substance. []

Q10: What formulations of this compound have been explored?

A10: The research primarily focuses on the oral administration of this compound. [, ] Further details regarding specific formulations, excipients used, or strategies employed to improve stability, solubility, or bioavailability are not elaborated upon within the provided abstracts.

Q11: How does renal function affect this compound's pharmacokinetics?

A11: Studies show a strong association between renal function and this compound clearance. A single dose administration resulted in significantly increased area under the curve (AUC) with increasing severity of renal impairment. [] Therefore, dose adjustments are crucial in patients with renal impairment to prevent drug accumulation.

Q12: What is the evidence for this compound's efficacy in HES?

A12: An open-label proof-of-concept study showed that this compound enabled glucocorticoid reduction or cessation in a subset of patients with HES, with some achieving complete and sustained reduction in absolute eosinophil counts (AECs) and clinical remission. [, , ] These patients also showed a normalization of tissue pathology and depletion of eosinophils in affected tissues. []

Q13: What drug delivery strategies have been explored for this compound?

A13: The provided research focuses primarily on the oral administration of this compound. [, ] Specific targeted drug delivery strategies to enhance its accumulation in specific tissues or cell types have not been elaborated upon in these research excerpts.

Q14: What analytical techniques are used to characterize this compound?

A14: The research highlights the use of high-sensitivity chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation, identification, and quantification of this compound in biological samples, particularly in the presence of its enantiomer Pramipexole. [] This technique ensures accurate measurement and monitoring of this compound levels for pharmacokinetic and pharmacodynamic studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B1663487.png)

![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)